molecular formula C8H20NNaO7P2 B1430196 N-Desmethyl Ibandronate Sodium CAS No. 953805-81-7

N-Desmethyl Ibandronate Sodium

Cat. No.: B1430196
CAS No.: 953805-81-7
M. Wt: 327.18 g/mol
InChI Key: GCEDURVNUIBCGE-UHFFFAOYSA-M
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Description

N-Desmethyl Ibandronate Sodium is a chemical compound with the molecular formula C8H20NNaO7P2 and a molecular weight of 327.18 g/mol . It is a derivative of Ibandronate Sodium, a bisphosphonate used primarily in the treatment of osteoporosis. This compound is known for its role as an impurity in the production of Ibandronate Sodium.

Mechanism of Action

Target of Action

N-Desmethyl Ibandronate Sodium, a derivative of Ibandronate, is a third-generation, nitrogen-containing bisphosphonate . Its primary targets are osteoclasts or osteoclast precursors . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. This process is crucial in maintaining the balance between bone formation and resorption, which is disrupted in conditions like osteoporosis .

Mode of Action

This compound inhibits bone resorption by acting on osteoclasts . It is taken into the bone where it binds to hydroxyapatite, a mineral found in bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone resorption activity .

Biochemical Pathways

Bisphosphonates like ibandronate are known to interfere with several pathways within osteoclasts that are crucial for their function and survival . This interference leads to decreased bone resorption and an indirect increase in bone mineral density .

Pharmacokinetics

The terminal half-life of Ibandronate can be up to 157 hours . About 40% to 50% of circulating Ibandronate binds to bone . These properties may also apply to this compound.

Result of Action

The action of this compound results in decreased bone resorption, leading to an indirect increase in bone mineral density . This can help in the treatment and prevention of osteoporosis in postmenopausal women .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature and the arrangement of water molecules in its crystal lattice can cause it to undergo reversible thermal dehydration and rehydration . This means that the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .

Biochemical Analysis

Cellular Effects

N-Desmethyl Ibandronate Sodium has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress the amplitude of whole-cell K+ currents in osteoclast precursor RAW 264.7 cells

Molecular Mechanism

The molecular mechanism of this compound is not well-documented in the available literature. It is known that bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Ibandronate Sodium typically involves the demethylation of Ibandronate Sodium. This process can be achieved through various chemical reactions, including the use of strong bases or nucleophiles to remove the methyl group.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Ibandronate Sodium can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

N-Desmethyl Ibandronate Sodium has several scientific research applications, including:

  • Chemistry: It is used as a reference compound in the study of bisphosphonate chemistry and the development of new bisphosphonate derivatives.

  • Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of bisphosphonates.

  • Medicine: Research on this compound helps in the development of new treatments for bone-related diseases, such as osteoporosis and Paget's disease.

  • Industry: It is used in the pharmaceutical industry for the quality control and analysis of Ibandronate Sodium products.

Comparison with Similar Compounds

  • Alendronate

  • Risedronate

  • Zoledronate

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Properties

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEDURVNUIBCGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747531
Record name Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953805-81-7
Record name Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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